molecular formula C17H21N9O B6559248 N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 1021255-26-4

N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No. B6559248
CAS RN: 1021255-26-4
M. Wt: 367.4 g/mol
InChI Key: IWTWGVIXZXQFLS-UHFFFAOYSA-N
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Description

“N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide” is a complex organic compound that contains several heterocyclic rings, including pyrimidine and pyrazolo[3,4-d]pyrimidine . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were synthesized by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of these compounds is elucidated using spectroscopic methods . The pyrimidine moiety is a key structural feature in these compounds, and it is often linked to a piperazine ring . The exact structure would depend on the specific substituents attached to these rings .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they can participate in nucleophilic substitution reactions during their synthesis . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using various computational tools . These properties can include factors like lipophilicity, which can affect the compound’s ability to diffuse into cells . The exact properties would depend on the specific structure of the compound.

Scientific Research Applications

Protein Kinase Inhibitors for Cancer Treatment

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antihypertensive Agents

Some pyrimidine derivatives have been found to be potent antihypertensive agents . The presence of a sulfamide group between the phenyl and piperazine rings in these compounds contributes to their antihypertensive activity .

Antiproliferative Activity Against Human Cancer Cell Lines

Certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown in vitro antiproliferative activity against human cancer cell lines .

Induction of Cell Cycle Arrest and Apoptosis

Some pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Selective Tumor Drugs

Pyrimidine derivatives have been used in the development of selective tumor drugs called molecular targeted therapies . These therapies inhibit certain receptors and signaling pathways which stimulate tumor cell growth .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds that inhibit tyrosine kinases can affect a variety of cellular processes, including cell growth, differentiation, and metabolism .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell proliferation, which is often beneficial in the treatment of diseases like cancer .

Future Directions

There is ongoing interest in the development of novel pyrimidine derivatives due to their diverse biological potential . Future research may focus on optimizing the structure of these compounds to enhance their biological activity and selectivity, developing more efficient synthesis methods, and conducting more detailed studies of their mechanism of action . Further studies are also needed to assess their safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O/c1-13(27)18-5-6-26-16-14(11-23-26)15(21-12-22-16)24-7-9-25(10-8-24)17-19-3-2-4-20-17/h2-4,11-12H,5-10H2,1H3,(H,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWGVIXZXQFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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